

Technical Support Center: 5,6-Dihydro-2H-pyran-3-carbaldehyde

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Compound of Interest

Compound Name: 5,6-Dihydro-2H-pyran-3-carbaldehyde

Cat. No.: B147259

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This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of **5,6-Dihydro-2H-pyran-3-carbaldehyde** (CAS: 13417-49-7). Please consult this guide for handling protocols, stability information, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **5,6-Dihydro-2H-pyran-3-carbaldehyde**? A1: To ensure maximum stability, the compound should be stored in a freezer at temperatures under -20°C.[1] It is also recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and degradation from atmospheric moisture.[1] [2] The product is typically shipped in a cold pack to maintain its integrity during transit.

Q2: What factors can influence the stability of this compound? A2: The stability of **5,6-Dihydro-2H-pyran-3-carbaldehyde** is primarily affected by temperature, pH, oxygen, and light. As an unsaturated aldehyde, it is susceptible to oxidation, polymerization, and acid/base-catalyzed reactions. Incompatible materials include strong oxidizing agents and reducing agents.[3][4]

Q3: How does the compound behave under acidic or basic conditions? A3: While specific studies on this molecule are limited, analogous structures containing dihydropyran and aldehyde functionalities suggest potential instabilities.

- **Acidic Conditions:** The ether linkage in the pyran ring may be susceptible to acid-catalyzed hydrolysis, which could lead to ring-opening to form a hydroxy aldehyde.[5]
- **Basic Conditions:** The aldehyde group can undergo base-catalyzed reactions, such as aldol-type condensations or other rearrangements, particularly under harsh conditions like high temperatures or strong bases.[5]

Q4: What are the likely degradation products? A4: Potential degradation can occur through several pathways:

- **Oxidation:** The aldehyde group can be oxidized to the corresponding carboxylic acid, especially if exposed to air.
- **Polymerization:** Aldehydes and unsaturated compounds can be prone to polymerization, especially in the presence of impurities or upon exposure to light and heat.
- **Hydrolysis:** As mentioned, acidic conditions may lead to ring-opening.[5]

Q5: How can I monitor the purity and stability of my sample? A5: The purity and stability of **5,6-Dihydro-2H-pyran-3-carbaldehyde** can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] A reverse-phase HPLC method is suitable for separating the parent compound from potential impurities.[6]

Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
Inconsistent Experimental Results	Degradation of the compound due to improper storage or handling. Variability in reaction conditions (pH, temperature). [5]	Verify storage conditions (<-20°C, inert gas).[1] Ensure precise control of experimental parameters. Re-analyze the purity of the starting material using HPLC or NMR before use.
Appearance of New Peaks in HPLC/TLC	Compound degradation has occurred. Contamination from solvents or other reagents.	Characterize the new impurities using LC-MS to understand the degradation pathway.[5] Use high-purity, fresh solvents and reagents. Consider purifying the compound if degradation is significant.
Change in Appearance (Color, Viscosity)	Polymerization or formation of significant degradation products.	Discard the sample if significant changes are observed. It is indicative of substantial impurity. For future use, aliquot the compound upon receipt to minimize freeze-thaw cycles and air exposure.
Low Yield in Reactions	The starting material may have a lower purity than assumed. The compound may be degrading under the specific reaction conditions.	Titrate or re-analyze the starting material to confirm its purity and adjust reaction stoichiometry accordingly. If the compound is unstable under the reaction conditions, consider modifying the protocol (e.g., lower temperature, milder base/acid, shorter reaction time).[5]

Data Presentation

Table 1: Chemical and Physical Properties

Property	Value	Reference
CAS Number	13417-49-7	[1][7]
Molecular Formula	C ₆ H ₈ O ₂	[7]
Molecular Weight	112.13 g/mol	[7][8]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	49.2 °C (Predicted)	[7]
Density	1.114 g/cm ³	[7]

Table 2: Recommended Storage and Handling Summary

Parameter	Recommendation	Reference
Storage Temperature	Store in freezer, under -20°C	[1]
Atmosphere	Store under an inert atmosphere (e.g., Argon)	[1][2]
Handling	Use in a well-ventilated area. Avoid breathing vapors. Wear protective gloves and eye/face protection.	[9]
Container	Keep container tightly closed in a dry place.	[2]
Incompatibilities	Strong oxidizing agents, reducing agents, strong acids, strong bases.	[3][4]

Experimental Protocols

Protocol 1: General Method for Assessing Stability in Aqueous Buffers

This protocol outlines a general procedure to evaluate the stability of **5,6-Dihydro-2H-pyran-3-carbaldehyde** at different pH values over time.

1. Materials:

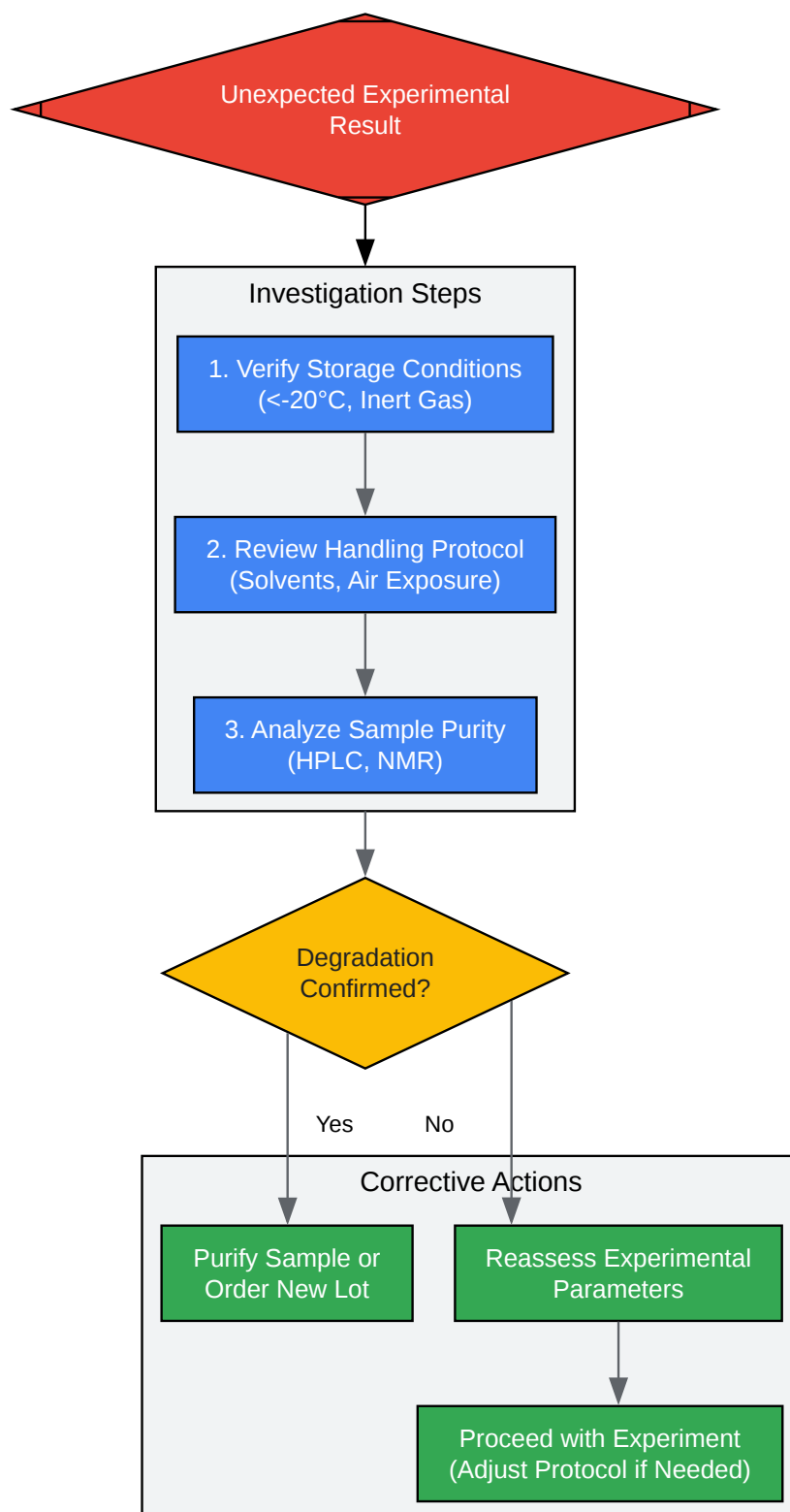
- **5,6-Dihydro-2H-pyran-3-carbaldehyde**
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphate buffers (e.g., pH 3, pH 7, pH 9)
- Class A volumetric flasks and pipettes
- HPLC system with a C18 reverse-phase column (e.g., Newcrom R1)[6]
- Formic acid or phosphoric acid (for mobile phase)[6]

2. Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of the compound (e.g., 1 mg/mL) in acetonitrile.
- **Sample Preparation:** In separate vials, add a precise volume of the stock solution to each of the pH buffers to achieve the desired final concentration (e.g., 50 µg/mL). The final concentration of acetonitrile should be kept low (<5%) to minimize its effect on the buffer pH.
- **Incubation:** Store the prepared samples at a controlled temperature (e.g., room temperature or 37°C).
- **Time Point Analysis:** At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
- **Quenching (Optional):** If degradation is rapid, the reaction can be quenched by neutralizing the pH or diluting it in the initial mobile phase.

- HPLC Analysis: Analyze the samples immediately by HPLC. A suitable method involves a C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid).[6]
- Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound versus time for each pH condition to determine the stability profile.

Visual Guides



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Caption: Troubleshooting workflow for unexpected experimental results.



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Caption: Experimental workflow for the pH stability assessment protocol.

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